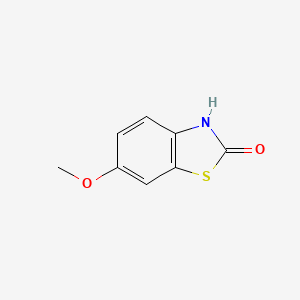

6-Methoxy-2(3H)-benzothiazolone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYQLRSABFZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548276 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-65-3 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Investigations of 6 Methoxy 2 3h Benzothiazolone Derivatives

Anti-inflammatory and Analgesic Potential

Derivatives of 6-methoxy-2(3H)-benzothiazolone have been evaluated for their ability to combat inflammation and pain, demonstrating promising results in various preclinical models.

Evaluation of 6-Acyl-2-benzothiazolinone Derivatives

Research into 6-acyl-2-benzothiazolinone derivatives has provided valuable insights into their anti-inflammatory capabilities. A study involving the synthesis of 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid side chains revealed their potential as anti-inflammatory agents. nih.gov The in vivo anti-inflammatory activity was assessed using the carrageenan-induced hind paw edema model in mice.

The findings indicated that the nature of the acyl group and the attached side chain significantly influences the anti-inflammatory effect. Specifically, derivatives with a propanoic acid side chain were generally found to possess higher anti-inflammatory activity compared to those with an acetic acid side chain. nih.gov Among the tested compounds, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid was identified as having the most notable anti-inflammatory and analgesic activity. nih.gov However, it is noteworthy that while these compounds showed activity, their effects were less potent than the standard drug indomethacin (B1671933) at the tested doses. nih.gov

Table 1: Anti-inflammatory Activity of Selected 6-Acyl-2-benzothiazolinone Derivatives

| Compound | Acyl Group | Side Chain | Anti-inflammatory Activity (% inhibition) |

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Benzoyl | Propanoic acid | Highest among tested derivatives nih.gov |

| Propanoic acid derivatives (general) | Various | Propanoic acid | Generally higher than acetic acid derivatives nih.gov |

| Acetic acid derivatives (general) | Various | Acetic acid | Less satisfactory features nih.gov |

Analgesic Activity Studies (e.g., writhing test, hot plate test)

The analgesic potential of benzothiazolone derivatives has been investigated using established preclinical models such as the acetic acid-induced writhing test and the hot plate test. These tests help to evaluate both peripheral and central analgesic effects.

The acetic acid-induced writhing test is a chemical-induced pain model used to screen for peripheral analgesic activity. In a study on N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative, both compounds demonstrated a significant reduction in the number of writhes in mice, indicating potent analgesic effects. researchgate.netjnu.ac.bd For example, N-(benzo[d]thiazol-2-yl)acetamide at a dose of 100 mg/kg body weight showed a 76% reduction in writhing in the first 5 minutes of observation. jnu.ac.bd This model suggests that these compounds interfere with the pain signaling pathways activated by acetic acid, which involves the release of prostaglandins (B1171923) and other inflammatory mediators.

The hot plate test is a thermal-induced pain model used to assess central analgesic activity. This test measures the reaction time of an animal to a heat stimulus. While specific data for this compound derivatives in the hot plate test is not extensively detailed in the provided context, studies on other benzothiazole (B30560) derivatives have shown an increase in pain threshold, indicating a central mechanism of action. dovepress.com For instance, some synthesized benzothiazole derivatives have shown significant analgesic activity in this test, comparable to the standard drug pentazocine. silae.it

Table 2: Analgesic Activity of Selected Benzothiazole Derivatives in the Writhing Test

| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference |

| N-(benzo[d]thiazol-2-yl)acetamide | 100 | 76% (in first 5 min) | jnu.ac.bd |

| N-(benzo[d]thiazol-2-yl)acetamide (6-nitro derivative) | 100 | 66% (in first 5 min) | jnu.ac.bd |

| Diclofenac Sodium (Standard) | 10 | 76% (in first 5 min) | jnu.ac.bd |

Antimicrobial Efficacy

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with a broad spectrum of activity against various bacterial and fungal strains.

Antibacterial Spectrum (e.g., against Gram-positive and Gram-negative strains)

Benzothiazole derivatives have been extensively studied for their antibacterial properties. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The substitution pattern on the benzothiazole ring, including the presence of a methoxy (B1213986) group, plays a crucial role in determining the antibacterial potency and spectrum.

For example, a study on benzothiazole derivatives bearing an amide moiety revealed that a compound with both chloro and methoxy groups on the aryl ring exhibited broad-spectrum antimicrobial activity. rsc.org This particular derivative showed potent inhibitory activity against strains such as S. aureus, E. coli, S. typhi, and K. pneumoniae. rsc.org Another study highlighted that the presence of a methoxy thiophene-3-yl moiety at the 7th position of the benzothiazole ring improved antibacterial activity. nih.gov

The mechanism of antibacterial action for some benzothiazole derivatives has been suggested to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and peptide deformylase. researchgate.net

Table 3: Antibacterial Spectrum of Selected Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | rsc.org |

| E. coli | 7.81 | rsc.org | |

| S. typhi | 15.6 | rsc.org | |

| K. pneumoniae | 3.91 | rsc.org | |

| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety | Gram-positive strains | 0.0156–0.25 | nih.gov |

| Gram-negative strains | 1–4 | nih.gov |

MIC: Minimum Inhibitory Concentration

Antifungal Spectrum

In addition to their antibacterial effects, this compound derivatives and related compounds have shown promising antifungal activity against a range of fungal pathogens.

Several studies have evaluated the antifungal efficacy of newly synthesized benzothiazole derivatives. In one such study, methoxy-substituted benzothiazole derivatives were screened for their activity against Aspergillus niger. researchgate.net Two of the synthesized compounds, K-05 and K-06, demonstrated potent antifungal activity against this fungus. researchgate.net Another study on condensed benzothiazole derivatives also reported good activity against Penicillium sp. and A. niger. derpharmachemica.com

Furthermore, research on novel benzothiazole derivatives has revealed a broad antifungal spectrum, with some compounds showing higher activity against Cryptococcus neoformans and Candida glabrata than the standard antifungal drug fluconazole. rsc.org The mechanism of action for some of these derivatives is thought to be the inhibition of N-myristoyltransferase (NMT), a vital enzyme for fungal viability. rsc.org

Table 4: Antifungal Spectrum of Selected Benzothiazole Derivatives

| Compound Series/Derivative | Fungal Strain | Activity | Reference |

| Methoxy substituted benzothiazole derivatives (K-05, K-06) | Aspergillus niger | Potent | researchgate.net |

| Condensed benzothiazole derivatives | Penicillium sp., Aspergillus niger | Good | derpharmachemica.com |

| Novel benzothiazole derivative (6m) | Cryptococcus neoformans, Candida glabrata | Higher than fluconazole | rsc.org |

| 2-(aryloxymethyl) benzoxazole (B165842) and benzothiazole derivatives | F. solani | IC50 of 4.34–17.61 μg/mL | mdpi.com |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Research into benzothiazole derivatives has revealed their potential in combating this pathogen. A study focusing on a new benzothiazolthiazolidine derivative, 11726172, demonstrated potent activity against M. tuberculosis H37Rv both in laboratory settings and in living organisms. nih.gov Significantly, this compound was also found to be effective against dormant, non-culturable forms of the bacilli. nih.gov The mechanism of action appears to be linked to copper, as the antitubercular activity of 11726172 was enhanced in the presence of copper ions. nih.gov

In a broader context, extensive medicinal chemistry optimization of benzothiazole amides has led to the development of potent antimycobacterial agents. nih.gov One such advanced lead compound, CRS400393, exhibited excellent potency against various mycobacterial species, including M. tuberculosis. nih.gov Preliminary studies suggest that these agents may target MmpL3, a crucial transporter of mycolic acid in mycobacteria. nih.gov

**Table 1: Antitubercular Activity of Benzothiazole Derivatives against *M. tuberculosis H37Rv***

| Compound | Concentration | Activity | Reference |

|---|---|---|---|

| 11726172 | 2.5 µg/mL (10x MIC) & 7.5 µg/mL (30x MIC) | Potent antitubercular activity in vitro and in vivo. nih.gov | nih.gov |

| CRS400393 | ≤ 0.12 µg/mL | Significant antimycobacterial activity. nih.gov | nih.gov |

Antineoplastic and Cytotoxic Properties

Derivatives of 6-methoxybenzothiazole (B1296504) have shown promise as anticancer agents due to their ability to inhibit cell proliferation and induce cell death in various cancer cell lines.

The antiproliferative effects of benzothiazole derivatives have been a key area of investigation. Functionalization at the C-2 and C-6 positions of the benzothiazole scaffold has been identified as a critical factor for enhancing their biological activity. nih.gov The position of substituents on the benzothiazole skeleton significantly influences the antiproliferative activity of these compounds. nih.gov

A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in paraganglioma and pancreatic cancer cell lines. nih.gov These novel compounds induced a significant reduction in cell viability at low micromolar concentrations in both types of cancer cells. nih.gov

Substituted phenylamino-based methoxybenzothiazole derivatives have demonstrated potent cytotoxic activity. For instance, certain derivatives exhibited strong cytotoxicity against HeLa cell lines, with IC50 values as low as 0.5 ± 0.02 µM. nih.gov The introduction of a pyrazole (B372694) moiety into the benzothiazole scaffold has been shown to significantly enhance antitumor activity against a panel of sixty tumor cell lines. nih.gov

Furthermore, isoxazole (B147169) derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have displayed potent anticancer activity against both SKOV3 and HeLa cell lines, while showing moderate cytotoxicity against normal CHO cells. researchgate.net This selectivity suggests a potential therapeutic window for these compounds.

Table 2: Cytotoxic Activity of 6-Methoxybenzothiazole Derivatives on Cancer Cell Lines

| Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Substituted phenylamino (B1219803) based methoxybenzothiazole | HeLa | 0.5 ± 0.02 µM | nih.gov |

| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 µM | nih.gov |

| Isoxazole derivative (Va) | SKOV3 | Potent | researchgate.net |

| Isoxazole derivative (Vd) | SKOV3 | Potent | researchgate.net |

| Isoxazole derivative (Vm) | SKOV3 | Potent | researchgate.net |

| Isoxazole derivative (Va) | HeLa | Potent | researchgate.net |

| Isoxazole derivative (Vm) | HeLa | Potent | researchgate.net |

| Isoxazole derivative (Vq) | HeLa | Potent | researchgate.net |

Antioxidant Effects

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. Certain 6-methoxy-2-benzoxazolinone derivatives, structurally related to benzothiazoles, have been examined for their antioxidant effects. nih.gov While some pineal indoles showed potent inhibition of lipid peroxidation, 6-methoxy-2-benzoxazolinone itself was found to be inactive in inhibiting malondialdehyde formation at concentrations up to 4 mM. nih.gov However, other studies have reported that coixol, a related compound, possesses both antioxidant and antimicrobial activities. researchgate.net The antioxidant potential of benzothiazole derivatives is an area that warrants further investigation.

Anticonvulsant Activities

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing effort. nih.govresearchgate.net Benzothiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. nih.govresearchgate.net

Research has shown that the substitution on the benzothiazole moiety plays a crucial role in its anticonvulsant properties. For example, the presence of an electron-withdrawing group on the benzothiazole ring at the 3rd position of a quinazoline (B50416) ring has been found to be beneficial for anticonvulsant activity. iosrjournals.org In one study, specific 1,5-benzothiazepine (B1259763) derivatives showed significant activity against tonic seizures in the maximal electroshock (MES) model in mice. iosrjournals.org

Furthermore, novel benzothiazole-coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. nih.gov Certain compounds from this series exhibited potent anticonvulsant effects in both the maximal electroshock seizure and pentylenetetrazole (PTZ) test methods. nih.gov

Table 3: Anticonvulsant Activity of Methoxy-Substituted Benzothiazole Derivatives

| Derivative Type | Test Model | Activity | Reference |

|---|---|---|---|

| 1,5-Benzothiazepines | MES model (mice) | Significant activity against tonic seizures. iosrjournals.org | iosrjournals.org |

| Benzothiazole coupled sulfonamides | MES and PTZ tests | Potent anticonvulsant agent. nih.gov | nih.gov |

Anthelmintic Activity

Parasitic worm infections remain a significant global health problem, and the development of new anthelmintic drugs is crucial. O-substituted 6-methoxybenzothiazole-2-carbamates have been synthesized and evaluated for their activity against parasitic worms. rsc.orgnih.gov

In one study, a series of new substituted 6-methoxybenzothiazoles were designed with diverse substitutions at the 6-position of the benzothiazole ring. rsc.org Several of these compounds, particularly N-[6-((4-Acetyl-5-(4-chlorophenyl) and (4-nitrophenyl)-4,5-dihydro- researchgate.netrsc.orgrsc.org-oxadiazol-2-yl(methoxy)benzothiazol-2-yl]acetamides, showed considerable activity against rumen flukes. rsc.org

A follow-up study aimed to enhance the anthelmintic activity by introducing side chains of different polarities at the 6-position of the benzothiazole. nih.govrsc.org Four of the synthesized carbamates exhibited notable activity, with one compound, methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netrsc.orgrsc.org-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, displaying an effect equipotent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg mL−1. rsc.org

Table 4: Anthelmintic Activity of O-substituted 6-methoxybenzothiazole-2-carbamates

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N-[6-((4-Acetyl-5-(4-chlorophenyl)-4,5-dihydro- researchgate.netrsc.orgrsc.org-oxadiazol-2-yl(methoxy)benzothiazol-2-yl]acetamide | Rumen flukes | Considerably active. rsc.org | rsc.org |

| N-[6-((4-Acetyl-5-(4-nitrophenyl)-4,5-dihydro- researchgate.netrsc.orgrsc.org-oxadiazol-2-yl(methoxy)benzothiazol-2-yl]acetamide | Rumen flukes | Considerably active. rsc.org | rsc.org |

| Methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netrsc.orgrsc.org-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | Paramphistomum | Equipotent to oxyclozanide at 80 μg mL−1. rsc.org | rsc.org |

Immunomodulatory Effects

The immune system, a complex network of cells and molecules, is crucial for defending the body against pathogens. However, its dysregulation can lead to various disorders, including autoimmune diseases and chronic inflammation. Consequently, compounds that can modulate the immune response are of significant therapeutic interest. Benzothiazole derivatives have been identified as potential immunomodulators.

A study investigating a series of 26 synthetic benzothiazole analogs revealed their potential to modulate immune responses both in vitro and in silico. pcbiochemres.comijper.org Several of these compounds demonstrated significant inhibitory effects on phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs), with IC50 values ranging from 3.7 to 11.9 μM. pcbiochemres.comijper.org Notably, some of these analogs also potently inhibited the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell proliferation, in PHA/PMA-stimulated PBMCs, with IC50 values recorded between <4.0 and 12.8 μM. pcbiochemres.comijper.org

Further investigation into the mechanism of action revealed that certain compounds selectively inhibited IL-2 production and T-cell proliferation, suggesting an interference with the early stages of T-cell activation. In contrast, other derivatives displayed a broader inhibitory profile, affecting both IL-2 and interleukin-4 (IL-4), a cytokine crucial for the humoral immune response. This non-selective inhibition suggests potential applications in the management of autoimmune conditions where both cellular and humoral immunity are implicated. pcbiochemres.comijper.org The study also highlighted the ability of some benzothiazole derivatives to suppress oxidative burst and nitric oxide production in phagocytic cells, further contributing to their immunomodulatory profile. pcbiochemres.comijper.org The position and nature of substituents on the benzothiazole ring were found to play a crucial role in the observed immunomodulatory and antioxidant activities. nih.gov

| Compound Type | Biological Target/Assay | Key Findings | Reference |

| Benzothiazole Analogs | PHA-activated PBMCs | Potent inhibitory activity (IC50: 3.7 to 11.9 μM) | pcbiochemres.comijper.org |

| Benzothiazole Analogs | IL-2 production in PHA/PMA-stimulated PBMCs | Potent inhibition (IC50: <4.0 to 12.8 μM) | pcbiochemres.comijper.org |

| Benzothiazole Analogs | IL-4 generation | Significant suppressive activity (IC50: <4.0 to 40.3 μM) | pcbiochemres.comijper.org |

| Benzothiazole Analogs | Oxidative burst in phagocytes | Significant suppression (IC50: <4.0 to 15.2 μM) | pcbiochemres.comijper.org |

| Benzothiazole Analogs | Nitrite production in LPS-induced macrophages | Inhibition by 56% to 91% at 25 μg/mL | pcbiochemres.comijper.org |

Miscellaneous Biological Activities (e.g., antidiabetic, anti-HIV, antiallergic, anti-ulcer for related benzothiazole derivatives)

Beyond their immunomodulatory effects, derivatives of the benzothiazole scaffold have been investigated for a wide array of other pharmacological activities.

Antidiabetic Activity: The management of diabetes mellitus, a chronic metabolic disorder, is a significant global health challenge. Research into novel therapeutic agents has identified benzothiazole derivatives as promising candidates. researchgate.netbenthamscience.com Studies have shown that certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives can significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.gov The presence of a methoxy group at the C-6 position of the benzothiazole ring has been noted in compounds exhibiting inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the development of diabetes. nih.gov

One study evaluated four different benzothiazole derivatives for their in-vivo antidiabetic activity. The results indicated varying degrees of blood glucose reduction, with the most active derivative demonstrating a 35.67% decrease in blood glucose levels. researchgate.net

| Derivative | Initial Blood Glucose (mg/dl) | Final Blood Glucose (mg/dl) | % Reduction | Reference |

| A | 268.6 | 177.5 | 33.9% | researchgate.net |

| B | 275.4 | 192.3 | 30.18% | researchgate.net |

| C | 275.3 | 178.2 | 35.25% | researchgate.net |

| D | 265.3 | 170.6 | 35.67% | researchgate.net |

Anti-HIV Activity: The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of new and effective antiretroviral agents. Benzothiazole and structurally related benzisothiazolone derivatives have emerged as a class of compounds with potential anti-HIV activity. A recent study identified benzisothiazolone derivatives as multifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H (RNase H) activities. This dual inhibition is a significant finding, as the RNase H active site of RT is not targeted by any currently approved antiretroviral drugs.

In this study, several benzisothiazolone analogs demonstrated robust antiviral activity with 50% effective concentrations (EC50) in the low micromolar range, without significant cellular toxicity. While these compounds are not direct derivatives of this compound, the shared benzothiazolone pharmacophore suggests that this class of compounds warrants further investigation in the search for novel anti-HIV therapies. Some earlier research also explored bis-substituted amidinobenzothiazoles as potential anti-HIV agents.

Antiallergic Activity: Allergic reactions, which are hypersensitivity disorders of the immune system, are another area where benzothiazole derivatives have shown potential. pcbiochemres.com While specific studies on the antiallergic activity of this compound derivatives are not extensively documented, the broader class of benzothiazoles has been recognized for its antiallergic properties. pcbiochemres.com The mechanism of action is often linked to the modulation of the immune response, as discussed in the immunomodulatory effects section.

Anti-ulcer Activity: Peptic ulcer disease is a condition where painful sores or ulcers develop in the lining of the stomach or the first part of the small intestine. Research into new anti-ulcer agents has included the investigation of thiazole (B1198619) and benzothiazole derivatives. For instance, a study on new fused thiazole derivatives demonstrated significant anti-ulcer activity in experimental models. Another study mentions that Ethoxzolamide, a benzothiazole derivative, is used in the treatment of duodenal ulcers. Although direct studies on this compound derivatives for anti-ulcer effects are limited, the established activity of the broader benzothiazole class suggests a potential avenue for future research.

Mechanism of Action Studies for 6 Methoxy 2 3h Benzothiazolone Analogues

Investigation of Molecular Targets

A significant area of investigation for benzothiazole-based compounds has been their potential as antibacterial agents, with a key molecular target identified as the B subunit of DNA gyrase (GyrB). nih.govnih.govbrc.hu DNA gyrase is a type II topoisomerase essential for maintaining the topological state of DNA during replication in bacteria. nih.govbrc.hu The GyrB subunit possesses an ATP-binding site, which is crucial for its enzymatic activity. nih.govhelsinki.firsc.org

Research on various benzothiazole (B30560) scaffolds has demonstrated their ability to inhibit DNA gyrase. nih.govnih.gov These inhibitors function by binding to the ATP-binding pocket of the GyrB subunit, thereby preventing the hydrolysis of ATP and inhibiting the supercoiling activity of the enzyme. nih.govnih.gov Crystal structures of benzothiazole derivatives in complex with E. coli DNA gyrase B have confirmed this binding mode. nih.gov While direct studies on 6-Methoxy-2(3H)-benzothiazolone are limited, the extensive research on structurally related benzothiazole analogues strongly suggests that its antibacterial activity, if any, would likely be mediated through the inhibition of DNA gyrase B. The introduction of a carboxylic acid group at the 6-position of the benzothiazole scaffold has been shown to be a key element for potent gyrase inhibition. nih.govhelsinki.fi

| Compound Class | Molecular Target | Mechanism of Inhibition | Key Findings |

| Benzothiazole Scaffold-Based Inhibitors | DNA Gyrase Subunit B (GyrB) | ATP-competitive binding to the GyrB subunit | Inhibition of DNA supercoiling; activity against various bacterial strains. nih.govnih.govbrc.hu |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | DNA gyrase and topoisomerase IV | Inhibition of ATPase activity | Nanomolar IC50 values against S. aureus and E. coli enzymes. brc.hu |

| Benzothiazole-2,6-diamine scaffold | DNA gyrase and topoisomerase IV | Dual inhibition | Equipotent nanomolar inhibition of E. coli DNA gyrase. nih.gov |

Enzyme Inhibition Profiles

The anti-inflammatory properties of methoxy-substituted benzothiazoles have been attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, namely interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2). nih.govnih.gov IL-1β is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases. nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govmdpi.com

Studies on various methoxy-substituted heterocyclic compounds have demonstrated their inhibitory effects on both IL-1β and COX-2. For instance, certain compounds have been shown to suppress the expression of COX-2 and the production of IL-6, a cytokine induced by IL-1β, in inflammatory models. nih.gov The inhibition of COX-2 by these compounds is often selective, with weaker activity against the constitutively expressed COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. mdpi.com The mechanism of this inhibition is believed to involve the down-regulation of signaling pathways such as mitogen-activated protein kinases (MAPKs). nih.gov The presence of a methoxy (B1213986) group on the phenyl ring of related thiazole (B1198619) derivatives has been shown to contribute to their COX-2 inhibitory activity. mdpi.com

| Compound/Analogue | Enzyme Target | IC50 Value | Selectivity (COX-1/COX-2) |

| 2-(trimethoxyphenyl)-thiazole derivative A3 | COX-2 | Comparable to meloxicam | Good COX-2 selectivity |

| Torilin (isolated from Ulmus davidiana) | iNOS, COX-2, IL-1β | Not specified | Inhibits expression via MAPK pathway nih.gov |

| SC-58125 (selective COX-2 inhibitor) | COX-2 | Not specified | Reduces paw IL-6 mRNA levels nih.gov |

Structure-Based Interaction Analysis

The interaction of this compound analogues with protein kinases, particularly tyrosine kinases, has been explored through structure-based analysis. Many small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate protein. nih.govnih.govmdpi.com The benzothiazole scaffold has been identified as a "privileged scaffold" in drug discovery, capable of interacting with the ATP-binding sites of various kinases. acs.org

Molecular docking studies and X-ray crystallography of related kinase inhibitors have provided insights into the binding modes of these compounds. acs.org The benzothiazole ring system can form key hydrogen bonds and hydrophobic interactions within the kinase's active site. For example, in the case of p38α MAP kinase inhibitors, the benzothiazole core was shown to fit into the ATP-binding pocket. helsinki.fi Similarly, derivatives of 2-aminobenzothiazole (B30445) have been investigated as inhibitors of protein kinase DYRK1A, with the benzothiazole moiety occupying the ATP-binding pocket. acs.org The methoxy group at the 6-position of the benzothiazole ring can further influence binding affinity and selectivity by forming additional interactions or by altering the electronic properties of the molecule.

| Compound Class | Target Kinase | Binding Mode | Key Interactions |

| Benzothiazole-based inhibitors | p38α MAP kinase | ATP-competitive | Confirmed by X-ray crystallography helsinki.fi |

| 2-Aminobenzothiazole derivatives | Protein Kinase DYRK1A | ATP-competitive | Probing of the ATP-binding pocket acs.org |

| Indole/Azaindole/Oxindole Scaffolds | Various Kinases (e.g., BTK, JAKs) | ATP-competitive | Hydrogen bonds with hinge residues nih.govmdpi.com |

Structure Activity Relationship Sar Elucidation for 6 Methoxy 2 3h Benzothiazolone Derivatives

Influence of Methoxy (B1213986) Group Position and Substitution on Activity

The position of the methoxy group on the benzothiazole (B30560) ring is a critical determinant of biological activity. Studies have demonstrated that the 6-position is often optimal for desired effects. For instance, in a series of benzothiazole derivatives evaluated for their anticonvulsant activity, the 6-methoxy substituent was found to be a key feature for potent activity.

Alterations to the methoxy group itself, such as replacement with other alkoxy groups or bioisosteric modifications, can significantly modulate activity. The electronic and steric properties of the substituent at this position play a crucial role in the interaction with biological targets. Research into PET imaging agents has highlighted the importance of the 6-methoxy group for high-affinity binding to the target protein.

Impact of Substituents at the 2-Position of the Benzothiazole Ring

The 2-position of the benzothiazole ring offers a strategic point for modification, and a wide array of substituents have been explored to fine-tune the pharmacological profile of 6-methoxy-2(3H)-benzothiazolone derivatives. The introduction of various moieties at this position can influence factors such as potency, selectivity, and pharmacokinetic properties.

For example, the incorporation of piperazinyl-chalcone moieties at the 3-position (which is related to the 2-position in the tautomeric form) of the this compound scaffold has been investigated for anticancer activity. The nature of the substituent on the chalcone (B49325) part of the molecule was found to significantly impact cytotoxicity against various cancer cell lines.

Another study focused on the synthesis of 2-substituted benzothiazoles as potential antimicrobial agents. The introduction of different aromatic and heterocyclic rings at the 2-position led to a range of activities, underscoring the importance of the substituent's nature in determining the biological effect.

| Substituent at 2-Position | Observed Biological Activity |

| Various substituted phenyl groups | Modulated antimicrobial activity |

| Heterocyclic rings (e.g., pyridine, furan) | Influenced the spectrum of antimicrobial action |

Effects of Different Linkers and Fused Heterocyclic Moieties

One approach has been the synthesis of hybrid molecules where the benzothiazole ring is linked to other pharmacologically active scaffolds. For instance, linking the benzothiazole moiety to a chalcone via a piperazine (B1678402) linker has been shown to produce compounds with significant anticancer activity. The length and nature of the linker can influence the optimal orientation of the molecule within the binding site of the target protein.

The fusion of heterocyclic rings to the benzothiazole system can lead to novel chemical entities with distinct biological profiles. These fused systems can provide a rigid framework that may enhance binding affinity and selectivity. Research has shown that such modifications can lead to potent agents for various therapeutic areas.

| Modification | Effect on Activity |

| Piperazine linker to chalcone | Enhanced anticancer activity |

| Fusion with other heterocyclic systems | Creation of novel scaffolds with potential for enhanced potency |

Stereochemical Considerations and Planarity Effects on Activity

Stereochemistry and molecular planarity are crucial factors that can significantly impact the biological activity of this compound derivatives. The three-dimensional arrangement of atoms can determine the ability of a molecule to fit into the binding pocket of a biological target.

In cases where chiral centers are present in the substituents, the different enantiomers or diastereomers can exhibit vastly different potencies and pharmacological effects. This highlights the importance of stereoselective synthesis and the evaluation of individual stereoisomers.

Computational Chemistry and in Silico Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Methoxy-2(3H)-benzothiazolone and its analogs, docking simulations have been instrumental in elucidating their binding modes with various protein targets.

Research on benzothiazole (B30560) derivatives has utilized molecular docking to explore their interactions with the active sites of enzymes and receptors. For instance, in studies of benzothiazole derivatives as potential inhibitors of specific enzymes, docking simulations have revealed key hydrophobic and hydrogen-bonding interactions. mdpi.com The binding mode of compounds at the active site of target enzymes is often explored using flexible docking methods, which allow for the conformational flexibility of both the ligand and the protein. mdpi.com

In a study of benzothiazole derivatives as inhibitors of the human quinone reductase 2 (NQO2), a target for inflammation and cancer, computational modeling was used to understand the interactions of these compounds with the protein's active site. nih.gov The binding site of NQO2 is a largely hydrophobic pocket, and docking studies have shown that active benzothiazole compounds exhibit good shape complementarity and engage in polar interactions within this site. nih.gov For example, the docking protocol was validated by successfully reproducing the crystallographic binding mode of a known inhibitor, resveratrol. nih.gov One of the potent inhibitors identified in this study was a 6-methoxy substituted 3',4',5'-trimethoxybenzothiazole analog, which demonstrated significant inhibitory activity. nih.gov

Docking studies have also been employed to understand the binding patterns of benzothiazole derivatives with other targets, such as the Hsp90α protein. In one such study, the docking of various benzothiazole-based compounds revealed a range of binding energies, indicating differing affinities for the receptor's active site. acs.org These computational predictions are crucial for rationalizing the structure-activity relationships observed in experimental assays and for designing new derivatives with improved potency. mdpi.com

| Compound Series | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Benzothiazole derivatives | Candida albicans N-myristoyltransferase (CaNmt) | Identified hydrophobic and hydrogen-bonding interactions within the active site. mdpi.com | mdpi.com |

| 3',4',5'-trimethoxybenzothiazole analogues (including a 6-methoxy derivative) | Human quinone reductase 2 (NQO2) | Showed good shape complementarity and polar interactions with the hydrophobic active site. nih.gov | nih.gov |

| Benzothiazole-based pyrimidinesulfonamides | Hsp90α protein | Revealed a range of binding energies, suggesting varied affinities for the active site. acs.org | acs.org |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study benzothiazole and its derivatives, providing insights into their electronic properties, reactivity, and spectroscopic features.

DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgproteobiojournal.com The energies of HOMO and LUMO and the resulting energy gap (ΔE) are crucial parameters for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Studies on benzothiazole derivatives have shown that the distribution of HOMO and LUMO can be influenced by the nature and position of substituents on the benzothiazole ring. researchgate.net For instance, in some derivatives, the HOMO is delocalized over the entire molecule, while the LUMO is localized on a specific part, indicating the sites prone to electrophilic and nucleophilic attack. researchgate.net The introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO-LUMO energy gap and, consequently, the molecule's reactivity. mdpi.com

DFT is also used to calculate other electronic parameters and to generate molecular electrostatic potential (MEP) maps. scirp.orgscirp.org MEP maps are valuable tools for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions like hydrogen bonding. mdpi.comscirp.org Furthermore, DFT calculations have been used to predict the hyperpolarizability of benzothiazole derivatives, which is relevant for their potential applications in nonlinear optics. mdpi.com

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzothiazole with p-methoxy phenyl substituent | - | - | 4.64 | Demonstrates a moderate energy gap. mdpi.com | mdpi.com |

| 2-SCH3_BTH | - | - | - | Identified as the most reactive in a series based on global reactivity indices. scirp.orgscirp.org | scirp.orgscirp.org |

| 2(3H)-benzothiazolone | - | - | - | Theoretically calculated hyperpolarizability reported as 505.4 Hartree. mdpi.com | mdpi.com |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a crucial component of ligand-based drug design, which involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. proteobiojournal.com

For benzothiazole derivatives, pharmacophore models have been developed to understand the key structural requirements for their activity as inhibitors of various enzymes. thaiscience.info These models are typically generated from a set of known active compounds and can include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.netthaiscience.info

The process of pharmacophore modeling involves several stages, including the preparation of training and test sets of molecules, the generation of pharmacophore hypotheses, and the validation of the selected models. proteobiojournal.com A successful pharmacophore model can then be used as a 3D query to screen large chemical databases to identify new potential lead compounds. thaiscience.info

For example, a study on benzothiazole derivatives as p56lck inhibitors led to the development of a six-point pharmacophore hypothesis (AADHRR) which included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. researchgate.netthaiscience.info This model demonstrated good predictive ability and was deemed a useful tool for identifying new p56lck inhibitors with improved potency. researchgate.netthaiscience.info Ligand-based approaches, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are often used in conjunction with pharmacophore modeling to build predictive models for lead optimization. thaiscience.info

In Silico ADMET Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a computational approach used to predict the pharmacokinetic and toxicological properties of drug candidates early in the drug discovery process. This helps in filtering out compounds that are likely to fail in later stages of development due to poor ADMET profiles.

For benzothiazole derivatives, in silico ADMET predictions are performed to assess their drug-likeness. ugm.ac.idresearchgate.net These studies often involve the calculation of various physicochemical properties and the evaluation of compliance with established rules such as Lipinski's Rule of Five. researchgate.netnih.gov Compounds that adhere to these rules are considered to have a higher probability of being orally bioavailable. nih.gov

In silico tools are used to predict a range of ADMET properties, including intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com For instance, studies on novel benzothiazole derivatives have shown that many compounds exhibit good predicted oral absorption. researchgate.netnih.gov Furthermore, predictions of properties like bioavailability and intestinal absorption can be guided by rules such as the Veber rule. researchgate.net These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of new benzothiazole-based compounds, helping to prioritize them for further experimental investigation. mdpi.comugm.ac.id

Analytical Methodologies in Research on 6 Methoxy 2 3h Benzothiazolone and Its Derivatives

Spectroscopic Characterization (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are indispensable for the detailed characterization of 6-Methoxy-2(3H)-benzothiazolone and its analogues. Techniques such as FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy provide complementary information about the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the synthesized molecules. The characteristic absorption bands in the infrared spectrum correspond to the vibrational frequencies of specific bonds. For instance, in derivatives of 6-methoxybenzothiazole (B1296504), characteristic peaks are observed for aromatic C-H stretching, C=O (carbonyl) stretching, C=N stretching, and the Ar-O-CH₃ (ether) linkage.

In a study on 2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoles, the FTIR spectrum showed key absorption bands at 3041 cm⁻¹ (aromatic C-H), 2922 cm⁻¹ (aliphatic C-H), 1599 cm⁻¹ (–N=N–), and 1263 cm⁻¹ (Ar-O-R). ias.ac.in Another series of compounds, {2-(benzo[d]-thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanones, exhibited characteristic carbonyl stretching in the range of 1651–1654 cm⁻¹. jyoungpharm.orgjyoungpharm.org Similarly, for a newly synthesized Schiff base ester, 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate, the presence of various functional groups was confirmed by its IR spectrum. researchgate.net

Interactive Data Table: FT-IR Spectral Data for Selected 6-Methoxybenzothiazole Derivatives

| Compound | Characteristic Peaks (cm⁻¹) | Reference |

| 2-(4′-n-Decyloxyphenylazo)-6-methoxybenzothiazole | 3041 (aromatic C-H), 2922 (aliphatic C-H), 1599 (–N=N–), 1263 (Ar-O-R), 1056 (benzothiazole), 647 (C-S-C) | ias.ac.in |

| 2-(4′-Hydroxyphenylazo)-6-methoxybenzothiazole | 3200–3600 (phenolic –OH), 3051 (aromatic C-H), 1267 (Ar-O-CH₃), 1057 (benzothiazole), 650 (C-S-C) | ias.ac.in |

| (E)-2-(Benzo[d]thiazol-2-yl)-3-(1-butyl-6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)acrylonitrile | 2225 (C≡N), 1637 (C=O) | mdpi.com |

| (E)-2-(Benzo[d]thiazol-2-yl)-3-(1-butyl-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acrylonitrile | 2217 (C≡N), 1630 (C=O) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are powerful tools for elucidating the precise arrangement of atoms within a molecule.

¹H-NMR: This technique provides information about the chemical environment of protons. In 6-methoxybenzothiazole derivatives, the methoxy (B1213986) group (–OCH₃) protons typically appear as a sharp singlet in the range of δ 3.8-3.9 ppm. Aromatic protons resonate in the downfield region (typically δ 7.0-8.0 ppm), and their splitting patterns provide information about the substitution pattern on the benzene (B151609) ring. For example, in 2-(4-Hydroxyphenyl)-6-methoxybenzothiazole, the methoxy protons appeared as a singlet at 3.84 ppm. amazonaws.com

¹³C-NMR: This method is used to determine the types of carbon atoms in a molecule. The carbon of the methoxy group in 6-methoxybenzothiazole derivatives typically resonates around δ 55-56 ppm. researchgate.net Carbonyl carbons, if present, are found significantly downfield. For instance, in a series of {2-(benzo[d]-thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanones, the carbonyl carbon signal was observed between δ 193.01–194.33 ppm. jyoungpharm.orgjyoungpharm.org

Interactive Data Table: ¹H-NMR and ¹³C-NMR Data for a 6-Methoxybenzothiazole Derivative

Compound: 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate researchgate.net

| ¹H-NMR (CDCl₃) | δ (ppm) | ¹³C-NMR (CDCl₃) | δ (ppm) |

| OH | 12.5 (s, 1H) | COO | 171.33 |

| CH=N | 9.1 (s, 1H) | CH=N | 166.25 |

| Ar-H | 7.8 (d, J = 9.1 Hz, 1H) | Aromatic Carbons | 165.15, 163.03, 157.73, 155.99, 145.74, 135.86, 134.70, 123.60, 116.24, 115.94, 113.68, 110.57, 104.24 |

| Ar-H | 7.5 (d, J = 8.5 Hz, 1H) | OCH₃ | 55.68 |

| Ar-H | 7.2 (d, J = 2.4 Hz, 1H) | -CH₂COO- | 34.36 |

| OCH₃ | 3.8 (s, 3H) | Methylene Carbons | 31.87, 29.64, 29.62, 29.60, 29.55, 29.40, 29.31, 29.18, 29.00, 22.64 |

| -CH₂COO- | 2.5 (t, J = 7.5 Hz, 2H) | -CH₂CH₂COO- | 24.77 |

| CH₃ | 0.8 (t, J = 6.9 Hz, 3H) | CH₃ | 14.06 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly used. The molecular ion peak (e.g., [M+H]⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. For example, the HRMS for (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone was calculated as 424.0001 for C₂₁H₁₅BrNO₂S ([M+H]⁺) and found to be 424.0014. jyoungpharm.org In another study, the ESI-MS of a quinazolinobenzodiazepine-benzothiazole hybrid derivative showed a peak at m/z 301 (M⁺+H).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be correlated with the extent of conjugation in the system. Methoxyquinolone–benzothiazole (B30560) hybrids show two main absorption bands; one around 360 nm assigned to π–π* transitions and another in the 431–473 nm region attributed to intramolecular charge transfer (ICT) processes. mdpi.com The specific position of these bands is influenced by the molecular structure and the solvent used. mdpi.comresearchgate.net

Elemental Analysis for Compound Characterization

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the sample. The experimentally found percentages are then compared with the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity.

For example, in the synthesis of 2-(4′-Hydroxyphenylazo)-6-methoxybenzothiazole, the elemental analysis was reported as: Found C 58.46%, H 3.51%, N 14.98%; Calculated for C₁₄H₁₁N₃O₂S: C 58.93%, H 3.89%, N 14.73%. ias.ac.in Similarly, for 2-(chloromethyl)-benzo[d]-thiazole, the analysis was: Found C 52.22%, H 3.31%, N 7.69%; Calculated for C₈H₆ClNS: C 52.32%, H 3.29%, N 7.63%. jyoungpharm.org

Interactive Data Table: Elemental Analysis Data for 6-Methoxybenzothiazole Derivatives

| Compound | Molecular Formula | % Calculated (C, H, N) | % Found (C, H, N) | Reference |

| 2-(4′-Hydroxyphenylazo)-6-methoxybenzothiazole | C₁₄H₁₁N₃O₂S | C: 58.93, H: 3.89, N: 14.73 | C: 58.46, H: 3.51, N: 14.98 | ias.ac.inresearchgate.net |

| 2-(chloromethyl)-benzo[d]-thiazole | C₈H₆ClNS | C: 52.32, H: 3.29, N: 7.63 | C: 52.22, H: 3.31, N: 7.69 | jyoungpharm.org |

| 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate | C₃₀H₄₂N₂O₄S | C: 68.41, H: 8.04, N: 5.32 | C: 68.10, H: 7.79, N: 5.22 | researchgate.net |

Toxicological Profiles and Safety Considerations of 6 Methoxy 2 3h Benzothiazolone Analogues

Cytotoxicity Assessments

The cytotoxic potential of benzothiazole (B30560) derivatives has been extensively evaluated against various human cancer cell lines. These studies are crucial in identifying compounds with potential as anticancer agents.

A study on benzothiazole-piperazine derivatives revealed that most of the synthesized compounds exhibited activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.govgdut.edu.cn One particular compound, designated as 1d, was found to be highly cytotoxic against all tested cell lines. nih.govgdut.edu.cn Further investigation into its mechanism of action showed that it induces apoptosis by causing cell cycle arrest at the subG1 phase. nih.govgdut.edu.cn

Another series of benzothiazole derivatives was synthesized and evaluated for their anticancer and anti-inflammatory properties. nih.gov Compound 4i, a 2,6-disubstituted benzothiazole, showed promising anticancer activity against the non-small cell lung cancer cell line HOP-92. nih.gov This highlights the importance of the substitution pattern on the benzothiazole nucleus for enhancing anticancer activity. nih.gov Furthermore, a novel benzothiazole derivative, B7, demonstrated significant dual anticancer and anti-inflammatory activities, reducing the proliferation of A431, A549, and H1299 cancer cell lines. nih.gov

In a study focusing on 2-phenylbenzothiazole (B1203474) derivatives, the majority of the tested compounds were found to affect cancer cell viability. dergipark.org.tr However, the introduction of a methoxy (B1213986) group, whether in the para or meta position, was observed to decrease the cytotoxic activity. dergipark.org.tr

Substituted phenylamino-based methoxy benzothiazoles have also been investigated for their cytotoxic effects. benthamscience.com Specifically, a substituted phenylamino-based methoxybenzothiazole (68) and a substituted phenylamino-based methoxy methylbenzothiazole (69) demonstrated potent cytotoxic activity against HeLa cell lines. benthamscience.com

Table 1: Cytotoxicity of Benzothiazole Analogues

| Compound/Analogue | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzothiazole-piperazine derivative (1d) | HUH-7, MCF-7, HCT-116 | Highly cytotoxic, induces apoptosis | nih.govgdut.edu.cn |

| 2,6-disubstituted benzothiazole (4i) | HOP-92 | Promising anticancer activity | nih.gov |

| Benzothiazole derivative (B7) | A431, A549, H1299 | Significant reduction in cancer cell proliferation | nih.gov |

| 2-Phenylbenzothiazole with methoxy group | Not specified | Decreased cytotoxic activity | dergipark.org.tr |

| Substituted phenylamino (B1219803) based methoxybenzothiazole (68) | HeLa | Potent cytotoxic activity | benthamscience.com |

| Substituted phenylamino based methoxy methylbenzothiazole (69) | HeLa | Potent cytotoxic activity | benthamscience.com |

Neurotoxicity Evaluation

The neurotoxicity of benzothiazole analogues is a critical aspect of their safety assessment, particularly for compounds being developed for neurological disorders. The rotorod method is a commonly used test to assess motor impairment and potential neurotoxic effects.

In a study of 6-alkoxy-2-(4H-1,2,4-triazol-4-yl)benzothiazoles, most of the synthesized compounds did not exhibit any neurotoxicity at a dose of 300 mg/kg. ymaws.com However, two compounds, 4b and 4d, were exceptions. ymaws.com Another investigation into various 6-substituted benzothiazolyl-2-thiosemicarbazones also utilized the rotorod method to screen for neurotoxicity. ymaws.com

A series of benzothiazole sulfonamides, thiosemicarbazones, and guanidine (B92328) derivatives were synthesized and evaluated for their neurotoxicity. researchgate.net Among these, compounds (7) and (3) showed significant results with minimal motor impairment. researchgate.net

Further studies on new benzotriazoles with mercapto-triazole and other heterocyclic substituents were conducted to evaluate their anticonvulsant activity and neurotoxicity. nih.govnih.gov In these studies, none of the compounds showed neurotoxicity at a dose of 100 mg/kg. nih.gov Specifically, compounds 5i and 5j demonstrated lower neurotoxicity compared to standard drugs. nih.govnih.gov

In an evaluation of benzothiazoles bearing a 1,3,4-oxadiazole (B1194373) moiety, several compounds, including 6f, 6h, 6j, and 6l, were found to be potent with no neurotoxicity when compared to conventional drugs like phenytoin (B1677684) and phenobarbital. acs.org The in-vivo neurotoxicity was assessed in albino mice using rotarod equipment at doses of 30, 100, and 300 mg/kg. acs.org

Table 2: Neurotoxicity of Benzothiazole Analogues

| Compound/Analogue Series | Test Method | Key Finding | Reference |

|---|---|---|---|

| 6-alkoxy-2-(4H-1,2,4-triazol-4-yl)benzothiazoles | Rotarod | No neurotoxicity at 300 mg/kg for most compounds | ymaws.com |

| Benzothiazole sulfonamides, thiosemicarbazones, and guanidines | Rotarod | Minimal motor impairment for compounds (7) and (3) | researchgate.net |

| Benztriazoles with mercapto-triazole substituents | Rotarod | No neurotoxicity at 100 mg/kg | nih.gov |

| Benzothiazoles with 1,3,4-oxadiazole moiety | Rotarod | No neurotoxicity for compounds 6f, 6h, 6j, and 6l | acs.org |

Gastrointestinal Irritation Studies

The potential for gastrointestinal irritation is a significant consideration for orally administered drugs. Studies on benzothiazole derivatives have included assessments of their effects on the gastrointestinal tract.

In a study of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide, the ulcerogenic activity was investigated. nih.gov The most active derivatives, 17c and 17i, had an ulcerogenic index of 0.82 and 0.89, respectively, which was comparable to celecoxib (B62257) (0.92). nih.gov

Research on the effects of benzothiazole on the nutritional physiology of Bradysia odoriphaga larvae indicated that the compound interferes with normal food consumption and digestion by reducing the activity of digestive enzymes. nih.gov This suggests a potential mechanism for gastrointestinal effects.

A study on a series of triamide derivatives of benzothiazole, which are potent microsomal triglyceride transfer protein (MTP) inhibitors, aimed to minimize liver toxicity by designing the compounds to have activity only in the enterocytes with limited systemic bioavailability. nih.gov

During in vivo experiments with a novel benzothiazole derivative for colorectal cancer, mice were monitored for clinical symptoms such as anorexia and diarrhea. nih.gov No apparent toxicity was observed, suggesting a good gastrointestinal safety profile for this specific compound. nih.gov However, a high-dose study in mice with 2-mercaptobenzothiazole (B37678) (2-MBZT) did result in fetal malformations that involved the gastrointestinal tract. ymaws.com

Table 3: Gastrointestinal Effects of Benzothiazole Analogues

| Compound/Analogue | Study Type | Observed Effect | Reference |

|---|---|---|---|

| Benzothiazole derivatives 17c and 17i | Ulcerogenic index in vivo | Ulcerogenic index of 0.82 and 0.89 | nih.gov |

| Benzothiazole | Nutritional physiology in insect larvae | Reduced food consumption and digestive enzyme activity | nih.gov |

| Triamide derivatives of benzothiazole | MTP inhibition | Optimized for enterocyte-specific activity | nih.gov |

| Novel benzothiazole derivative | In vivo colorectal cancer model | No observed anorexia or diarrhea | nih.gov |

| 2-Mercaptobenzothiazole (2-MBZT) | High-dose developmental toxicity in mice | Fetal malformations involving the gastrointestinal tract | ymaws.com |

Advanced Applications and Future Research Directions

Development of Multifunctional Therapeutic Agents

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This has led to the rise of polypharmacology, an approach that involves designing single chemical entities capable of modulating multiple biological targets. The 6-Methoxy-2(3H)-benzothiazolone scaffold is a promising platform for the development of such multifunctional therapeutic agents.

The benzothiazole (B30560) nucleus itself is present in a variety of FDA-approved drugs with diverse therapeutic actions, including the neuroprotective agent riluzole (B1680632) and the immunosuppressant frentizole. nih.gov This inherent biological activity makes benzothiazole derivatives, including those of MBOA, attractive starting points for designing multi-target ligands. The concept of polypharmacological drug design aims to create molecules with improved efficacy, reduced toxicity, and a lower propensity for developing resistance. nih.gov

While specific research on this compound as a multifunctional agent is still emerging, the broader class of benzothiazole derivatives has shown promise. For instance, certain benzothiazole derivatives have been investigated for their combined anticancer and anti-inflammatory activities. The strategic modification of the MBOA core, by introducing various pharmacophores at different positions, could yield novel compounds with tailored polypharmacological profiles. Future research in this area will likely focus on computational modeling and high-throughput screening to identify MBOA-based compounds with desirable multi-target activities.

Exploration in Materials Science

The unique photophysical and structural properties of the benzothiazole ring system have led to its exploration in the field of materials science. Derivatives of this compound have been specifically investigated for their potential as liquid crystals, a state of matter with properties between those of a conventional liquid and a solid crystal.

Researchers have synthesized series of mesogenic (liquid crystal-forming) compounds incorporating the 6-methoxybenzothiazole (B1296504) moiety. For example, 2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoles and 2-[4′-(4″-n-alkoxy-benzoyloxy) phenylazo]-6-methoxybenzothiazoles have been synthesized and their liquid crystalline properties studied. It was observed that the length of the alkoxy chain significantly influences the mesophase behavior, with different derivatives exhibiting nematic and smectic A phases. nih.gov The inclusion of the 6-methoxy group on the benzothiazole ring has been shown to affect the mesomorphic properties when compared to other structurally related series. nih.gov

The development of such materials is of interest for applications in displays, sensors, and other advanced optical technologies. The ability to tune the liquid crystalline properties by modifying the substituents on the 6-methoxybenzothiazole core opens up possibilities for creating novel materials with specific, desired characteristics.

Table 1: Mesogenic Properties of 6-Methoxybenzothiazole Derivatives

| Series | Derivative | Mesophase |

| I | n-butyloxy to n-tetradecyloxy | Nematic |

| I | n-dodecyloxy onwards | Smectic A (monotropic) |

| II | All members | Nematic (enantiotropic) |

Data sourced from Prajapati & Bonde (2006). nih.gov

Role as Precursors for Biological Imaging Agents

Biological imaging is a powerful tool for visualizing and understanding complex biological processes at the molecular and cellular levels. Fluorescent probes and radiolabeled tracers are essential components of many imaging modalities, including fluorescence microscopy and Positron Emission Tomography (PET). The benzothiazole scaffold has been utilized in the development of such imaging agents, suggesting a potential role for this compound as a precursor in this field.

While direct synthesis of imaging agents from MBOA is not extensively documented in the reviewed literature, related benzothiazole derivatives have been successfully developed as PET tracers. For instance, 6-substituted-2-pyridylbenzothiazoles have been radiolabeled with fluorine-18 (B77423) and evaluated as potential PET tracers for imaging amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov These tracers demonstrated high binding affinity to Aβ aggregates and favorable brain kinetics in preclinical studies. nih.gov

Furthermore, the inherent fluorescence of some benzothiazole derivatives makes them suitable for fluorescence microscopy applications. The uptake and subcellular distribution of a bis-6-amidino-benzothiazole derivative have been monitored using this technique. acs.org Given these precedents, the this compound core represents a viable starting point for the synthesis of novel imaging probes. Future research could focus on the strategic functionalization of the MBOA scaffold to attach fluorophores or radiolabels, leading to the development of new tools for disease diagnosis and biomedical research.

Rational Drug Design Strategies for Potent and Selective Analogues

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the structure-activity relationships (SAR) of a series of compounds. This approach has been applied to benzothiazole derivatives to create potent and selective ligands for various biological targets.

A notable example is the development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. In these studies, the introduction of a 6-methoxy substituent on the benzothiazole ring was found to significantly influence the binding affinity and selectivity for the CB2 receptor. For example, the introduction of a 6-methoxy group to an N3-(4-fluorobutyl)adamantyl amide derivative resulted in a twofold increase in CB2 selectivity.

Computational studies, such as those employing Density Functional Theory (DFT), have also been used to investigate the electronic and structural properties of benzothiazole derivatives, providing insights that can guide the design of new analogues. These studies help in understanding the charge distribution, molecular orbitals, and other parameters that can influence the biological activity of the compounds.

The systematic exploration of the chemical space around the this compound scaffold, guided by computational modeling and detailed SAR studies, holds significant promise for the discovery of novel therapeutic agents with improved potency and selectivity for a range of biological targets.

Q & A

Q. What are the common synthetic routes and purification methods for 6-Methoxy-2(3H)-benzothiazolone?

Methodological Answer: The core benzothiazolone scaffold is typically synthesized via cyclization of substituted thiourea precursors or functionalization of 2(3H)-benzothiazolone derivatives. For methoxy-substituted analogs, key steps include:

- Formylation : Microwave-assisted formylation using hexamethylenetetramine and polyphosphoric acid can introduce aldehyde groups at the 6-position of 3-methyl-2(3H)-benzothiazolone, followed by methoxylation .

- N-Alkylation : Reacting 2(3H)-benzothiazolone with methoxyalkyl halides under basic conditions (e.g., NaH in DMF) yields N-substituted derivatives. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Purity Validation : Melting point analysis (e.g., 190–194°C for acetyl analogs) and HPLC (C18 column, UV detection at 254 nm) ensure ≥97% purity .

Q. How is this compound structurally characterized?

Methodological Answer:

- Spectroscopy :

- XRD : Single-crystal X-ray diffraction reveals planar benzothiazolone rings with a dihedral angle of <5° between the aromatic and heterocyclic moieties .

Advanced Research Questions

Q. What pharmacological activities are associated with this compound derivatives?

Methodological Answer:

- Anti-inflammatory/Analgesic Activity : Bivalent benzothiazolone-piperazine dimers inhibit iNOS and NF-κB, reducing NO production (IC ~5–20 µM in RAW 264.7 macrophages). Chain length between the heterocycle and piperazine affects potency, with C4–C6 linkers showing optimal activity .

- Anticonvulsant Activity : Substituted 2(3H)-benzothiazolones exhibit dose-dependent seizure suppression in maximal electroshock (MES) models, likely via GABAergic modulation .

- Sigma Receptor Ligands : 6-Methoxy derivatives show high σ1 receptor affinity (K < 50 nM), making them candidates for neuropsychiatric disorder research .

Q. How do structural modifications impact the bioactivity of this compound?

Methodological Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -NO at position 6): Enhance σ1 receptor binding but reduce aqueous solubility.

- Methoxy Positioning : Para-methoxy groups improve metabolic stability compared to ortho-substituted analogs .

- Bioisosterism : Replacing sulfur with oxygen (benzoxazolone) alters pharmacokinetics; benzothiazolones generally show higher membrane permeability (logP ~2.5 vs. ~1.8 for oxazolones) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

Q. How do contradictory data on benzothiazolone bioactivity arise across studies?

Methodological Answer:

- Experimental Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or animal models (e.g., Sprague-Dawley vs. Wistar rats) affect IC/ED values.

- Solubility Issues : Poor aqueous solubility of methoxy derivatives may lead to underdosing in in vivo studies, falsely suggesting low efficacy. Use of co-solvents (e.g., DMSO:PEG 400) improves bioavailability .

- Metabolic Instability : Rapid glucuronidation in hepatic microsomes can reduce observed activity unless stabilized via structural tweaks (e.g., fluorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.